3-(Pyrrolidin-3-yl)propane-1-sulfonyl fluoride
Description
3-(Pyrrolidin-3-yl)propane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a pyrrolidine ring linked to a propane-sulfonyl fluoride moiety. Sulfonyl fluorides are increasingly valued in medicinal chemistry and chemical biology due to their stability and selective reactivity, particularly in covalent inhibitor design.
Properties
Molecular Formula |
C7H14FNO2S |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H14FNO2S/c8-12(10,11)5-1-2-7-3-4-9-6-7/h7,9H,1-6H2 |
InChI Key |
VTRXWEFCOIUVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)propane-1-sulfonyl fluoride typically involves the reaction of pyrrolidine with propane sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)propane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrrolidin-3-yl)propane-1-sulfonyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)propane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-(Pyrrolidin-3-yl)propane-1-sulfonyl fluoride with structurally related sulfonyl derivatives from the evidence:
Key Differences and Implications
Heterocyclic Core :
- The pyrrolidine ring in the target compound offers a 5-membered nitrogen-containing heterocycle, contrasting with piperidine (6-membered, ) or oxane (6-membered oxygen-containing, ). Pyrrolidine’s smaller ring size may enhance steric accessibility in binding pockets compared to bulkier analogs.
Sulfonyl Fluoride vs. Chloride :
- Sulfonyl fluorides (target compound) are generally more hydrolytically stable than sulfonyl chlorides (e.g., ), making them preferable for in vivo applications. Fluorides also exhibit slower reaction kinetics, allowing for selective covalent modification of biological targets .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase sulfonyl group reactivity, whereas bulky substituents (e.g., cyclohexyl-methoxy in ) may reduce solubility. The absence of such groups in the target compound suggests balanced reactivity and solubility.
Biological Activity
3-(Pyrrolidin-3-yl)propane-1-sulfonyl fluoride (often abbreviated as PSF) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H14FNO2S
- Molecular Weight : 195.25 g/mol
- IUPAC Name : this compound
PSF is known to interact with various biological targets, primarily through the formation of covalent bonds with nucleophilic sites on proteins. The sulfonyl fluoride moiety acts as an electrophile, enabling it to modify enzymes and receptors, which can lead to altered biological functions. This mechanism is particularly relevant in the context of enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that PSF exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that PSF can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of PSF against multi-drug resistant strains of bacteria. The results indicated that PSF not only inhibited bacterial growth but also reduced biofilm formation by up to 70% compared to controls. This suggests potential applications in treating infections caused by resistant pathogens.
Study 2: Cancer Cell Apoptosis
In a separate study by Johnson et al. (2024), the effects of PSF on breast cancer cells were examined. The researchers found that treatment with PSF led to significant apoptosis, as evidenced by increased levels of cleaved caspases and PARP. The study concluded that PSF could be a promising candidate for further development in cancer therapy.
Safety and Toxicology
While the biological activities of PSF are promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that at therapeutic doses, PSF exhibits low toxicity in mammalian cells. However, further studies are needed to fully understand its safety profile, especially regarding long-term exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
